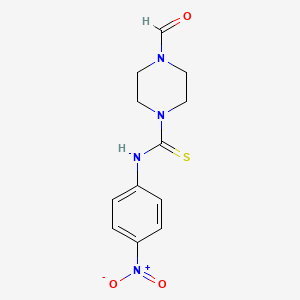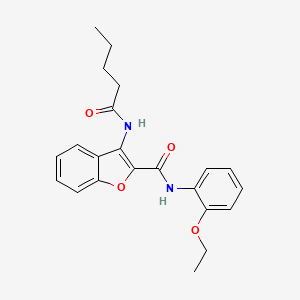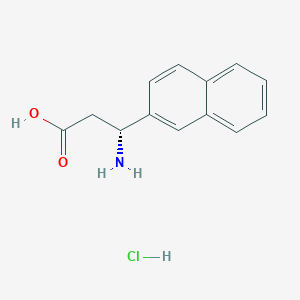
N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide" is a complex molecule that may be related to the family of oxalamides and arylsulfonamides, which are often explored for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related oxalamides has been explored in the literature. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides . Although the specific synthesis of "this compound" is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various techniques. For example, the crystal structure of a fentanyl analogue was determined, revealing centrosymmetrically related cations and a supramolecular motif. The cations are linked to this framework via N(+)H...Cl(-) contacts . Such structural analyses are crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
The chemical reactions involving oxalamides and arylsulfonamides are of interest due to their potential pharmacological applications. The papers provided do not directly discuss the chemical reactions of "this compound," but they do provide insights into the reactivity of structurally related compounds. For instance, the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives has been shown to influence the selectivity and profile of these compounds at various receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides and arylsulfonamides are influenced by their molecular structure. The papers do not provide specific data on the physical and chemical properties of "this compound." However, techniques such as NMR spectroscopy and X-ray crystallography, as well as theoretical calculations, have been used to characterize related compounds . These techniques could be applied to determine the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists
A study focused on the synthesis of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines to develop new α1-adrenoceptor antagonists with a uroselective profile. The compounds showed high-to-moderate affinity for the α1-adrenoceptor and behaved as antagonists at both α1A and α1B subtypes, suggesting potential applications in the treatment of conditions like hypertension and benign prostatic hyperplasia without significant blood pressure effects (Rak et al., 2016).
Oxidative Enantioselective α-Fluorination of Aliphatic Aldehydes
Another study described the oxidative enantioselective α-fluorination of simple aliphatic aldehydes using N-heterocyclic carbene catalysis, with N-fluorobis(phenyl)sulfonimide serving as both the oxidant and the "F" source. This research provides a foundation for the development of novel fluorinated compounds with potential applications in medicinal chemistry and drug design (Li et al., 2014).
Disulfiram Inhibits Defluorination of 18F-FCWAY
Research has shown that disulfiram can inhibit the defluorination of 18F-FCWAY, a PET radioligand for imaging serotonin 5-HT1A receptors, by about 70%, enhancing the visualization of 5-HT1A receptor in the brain. This indicates potential applications of disulfiram and similar compounds in improving the accuracy and effectiveness of PET imaging for neurological research and diagnostics (Ryu et al., 2007).
Anti-bacterial Study of N-substituted Derivatives
A study on the synthesis and anti-bacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to talented anti-bacterial activity. These findings suggest potential applications in the development of new antibacterial agents (Khalid et al., 2016).
Role of Orexin-1 Receptor Mechanisms
A study evaluated the role of Orexin-1 receptor mechanisms in compulsive food consumption, using selective OX1R antagonist GSK1059865. This research could lead to new treatments for binge eating and possibly other eating disorders with a compulsive component, demonstrating the therapeutic potential of targeting specific receptors in the brain (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c22-18-11-4-5-12-19(18)24-21(27)20(26)23-14-13-16-8-6-7-15-25(16)30(28,29)17-9-2-1-3-10-17/h1-5,9-12,16H,6-8,13-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDODCWZIEUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)


![1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B3017096.png)

![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)

